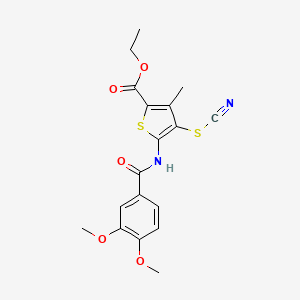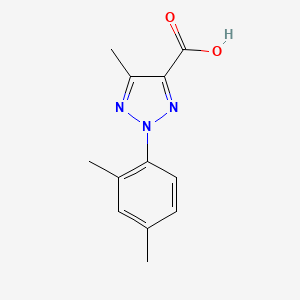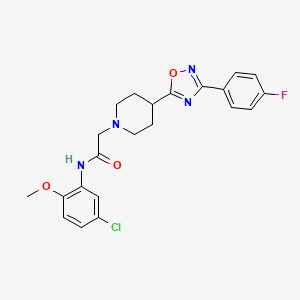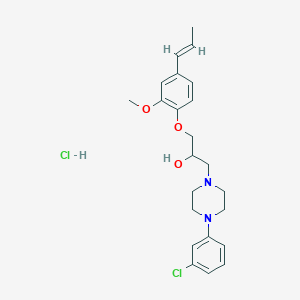![molecular formula C23H26N4O2 B2662809 N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1251588-51-8](/img/structure/B2662809.png)
N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
"N-(2-Hydroxyphenyl)acetamide is an intermediate in the synthesis of antimalarial drugs, showcasing the importance of chemoselective acetylation processes. This method employs specific catalysts to achieve monoacetylation, critical in drug synthesis pathways, highlighting the compound's role in developing treatments for malaria" (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
"Research on pyrazole-acetamide derivatives, including the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, reveals the compound's potential in forming supramolecular architectures. These complexes exhibit significant antioxidant activity, indicating their potential therapeutic applications" (Chkirate et al., 2019).
Antimicrobial and Genotoxic Properties
"The synthesis of benzoimidazole derivatives, including structures related to the compound , has shown promising antimicrobial and genotoxic properties. These findings underscore the potential of such compounds in developing new antimicrobial agents" (Benvenuti et al., 1997).
Glutaminase Inhibitors in Cancer Therapy
"A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares a structural motif with the compound of interest, demonstrates its role as a potent glutaminase inhibitor. This research is pivotal for cancer therapy, illustrating the compound's relevance in targeting metabolic pathways in cancer cells" (Shukla et al., 2012).
Anticonvulsant Agents and Heterocyclic Synthesis
"Explorations into the synthesis of azoles incorporating a sulfonamide moiety have unveiled the compound's utility in creating anticonvulsant agents. This research contributes to the development of novel therapeutic options for managing convulsions" (Farag et al., 2012).
properties
IUPAC Name |
[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-10-11-19-21(26-17-8-6-9-18(13-17)29-3)20(14-24-22(19)25-15)23(28)27-12-5-4-7-16(27)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHZVONYWGSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)


![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2662748.png)